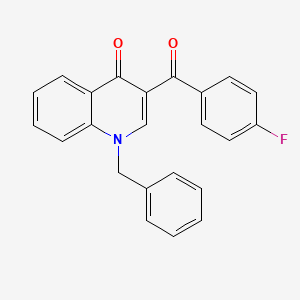![molecular formula C15H13N3OS B6509590 2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-70-4](/img/structure/B6509590.png)
2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. It contains a pyridotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
科学的研究の応用
2-MPP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of heterocyclic compounds, including pyridine derivatives, pyrrolidines, and pyrrole derivatives. It has also been used in the synthesis of compounds for the treatment of cancer, including those with anti-inflammatory and anti-angiogenic properties. Additionally, 2-MPP has been used in the synthesis of compounds for the treatment of Alzheimer’s disease and other neurological disorders.
作用機序
The mechanism of action of 2-MPP is not fully understood. However, it is believed that its derivatives interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. These effects include inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. In addition, 2-MPP derivatives have been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-MPP derivatives have been studied extensively. These effects include inhibition of the production of prostaglandins, inhibition of the enzyme acetylcholinesterase, and modulation of the activity of various neurotransmitters. Additionally, 2-MPP derivatives have been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.
実験室実験の利点と制限
2-MPP is an advantageous compound for use in laboratory experiments due to its availability and ease of synthesis. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, the compounds produced from the reaction of 2-MPP are often insoluble in water, making them difficult to work with. Additionally, the compounds produced from the reaction of 2-MPP often have a low solubility in organic solvents, making them difficult to purify.
将来の方向性
The future of 2-MPP research is promising. Scientists are continuing to explore the potential applications of 2-MPP and its derivatives, including the development of new drugs for the treatment of cancer, Alzheimer’s disease, and other neurological disorders. Additionally, researchers are exploring the use of 2-MPP and its derivatives in the synthesis of compounds with anti-inflammatory, anti-tumor, and anti-angiogenic properties. Finally, researchers are exploring the potential use of 2-MPP and its derivatives in the development of new materials, such as polymers and nanomaterials.
合成法
2-MPP can be synthesized by a variety of methods. The most common method is the reaction of 2-methylbenzaldehyde and 2-methylbenzenesulfonyl chloride in aqueous acetic acid, which produces 2-MPP as a final product. Other methods include the reaction of 2-methylbenzaldehyde and 2-methylbenzenesulfonyl chloride in acetic acid and the reaction of 2-methylbenzaldehyde and 2-methylbenzenesulfonamide in acetic acid.
特性
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-6-2-3-7-12(11)10-20-14-16-13-8-4-5-9-18(13)15(19)17-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOJXRGOGKTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(furan-2-yl)methyl]-1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6509516.png)
![N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6509524.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509531.png)
![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![1-(3-chlorophenyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6509554.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509558.png)
![6-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509562.png)
![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6509571.png)
![4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B6509579.png)

![5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509594.png)
![3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509612.png)
![8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509620.png)